1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
CAS No.: 1609400-16-9
Cat. No.: VC8078540
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.
![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride - 1609400-16-9](/images/structure/VC8078540.png)
Specification
CAS No. | 1609400-16-9 |
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Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 |
IUPAC Name | [1-(ethoxymethyl)cyclobutyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H17NO.ClH/c1-2-10-7-8(6-9)4-3-5-8;/h2-7,9H2,1H3;1H |
Standard InChI Key | HLGOLSAMZDBMIL-UHFFFAOYSA-N |
SMILES | CCOCC1(CCC1)CN.Cl |
Canonical SMILES | CCOCC1(CCC1)CN.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s IUPAC name is [1-(ethoxymethyl)cyclobutyl]methanamine hydrochloride, reflecting its ethoxymethyl-substituted cyclobutane core and protonated amine group. Its molecular formula C₈H₁₈ClNO confirms the presence of a chlorine atom from the hydrochloride counterion. The free base form, (1-(ethoxymethyl)cyclobutyl)methanamine, has a molecular weight of 143.23 g/mol.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₈ClNO | |
Molecular Weight | 179.69 g/mol | |
IUPAC Name | [1-(ethoxymethyl)cyclobutyl]methanamine; hydrochloride | |
SMILES | CCOCC1(CCC1)CN.Cl | |
InChI Key | HLGOLSAMZDBMIL-UHFFFAOYSA-N |
Structural Analysis
The cyclobutane ring introduces angle strain, which increases reactivity compared to larger cycloalkanes. The ethoxymethyl group (-CH₂OCH₂CH₃) provides steric bulk and modulates lipophilicity, while the primary amine (-NH₂) enables hydrogen bonding and salt formation. X-ray crystallography data are unavailable, but computational models suggest a puckered cyclobutane conformation with substituents in equatorial positions to minimize strain.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-[1-(ethoxymethyl)cyclobutyl]methanamine hydrochloride involves multi-step organic reactions:
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Cyclobutane Formation: A [2+2] photocycloaddition or ring-closing metathesis generates the cyclobutane core .
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Ethoxymethyl Introduction: Etherification of the cyclobutane with chloromethyl ethyl ether under basic conditions .
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Amination: Conversion of a nitrile or nitro group to the primary amine via catalytic hydrogenation .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Reactivity Profile
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Amine Group: Participates in acid-base reactions, acylation, and Schiff base formation.
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Ether Linkage: Resistant to hydrolysis under mild conditions but cleavable with strong acids (e.g., HBr) .
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Cyclobutane Ring: Susceptible to ring-opening reactions under thermal or radical conditions .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP (Free Base) | ~1.2 (estimated) | Computational |
pKa (Amine) | ~10.3 | Analogous to |
Melting Point | Not reported | – |
Spectroscopic Data
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Mass Spectrometry: The free base (C₈H₁₇NO) shows a molecular ion peak at m/z 143.23, with fragmentation patterns indicating cleavage of the ethoxymethyl group .
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NMR: Predicted ¹H NMR signals include δ 1.2 (triplet, -OCH₂CH₃), δ 3.4 (multiplet, cyclobutane CH₂), and δ 2.7 (singlet, -CH₂NH₂).
Applications in Medicinal Chemistry
Drug Design Considerations
The cyclobutane ring’s rigidity makes it a valuable scaffold for:
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Conformational Restriction: Locking drug molecules into bioactive conformations to enhance target binding.
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Metabolic Stability: Reducing oxidative metabolism via steric shielding of vulnerable groups .
Biological Activity
No peer-reviewed studies on this specific compound exist, but structurally similar cyclobutylamines exhibit:
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Neurological Effects: Modulation of monoamine transporters (e.g., serotonin, dopamine) .
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Antimicrobial Properties: Inhibition of bacterial cell wall synthesis enzymes .
Analytical and Regulatory Considerations
Quality Control
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Purity Analysis: Reverse-phase HPLC with UV detection at 210 nm.
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Counterion Verification: Ion chromatography for chloride content.
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